![molecular formula C10H12ClN3O B1476717 6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2098031-23-1](/img/structure/B1476717.png)

6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

説明

6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane (6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, or 6-CPMOH, is an organic compound with a unique structure and a variety of applications in the field of scientific research. It is a heterocyclic compound, which is a ring-shaped molecule composed of both carbon and nitrogen atoms. 6-CPMOH is a versatile compound that has been used in a variety of applications, including drug development, materials science, and biochemistry.

科学的研究の応用

Synthesis and Medicinal Chemistry

The compound 6-(6-Chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane, as part of the broader family of bridged bicyclic morpholines and their derivatives, has garnered interest in the field of medicinal chemistry for its structural significance. Bridged bicyclic morpholines, including 3-oxa-6-azabicyclo[3.1.1]heptane derivatives, are pivotal as morpholine isosteres due to their achirality and similar lipophilicity compared to morpholine. This similarity has been demonstrated through the cLogP of derived analogues, indicating their potential as versatile building blocks in drug discovery and development. The synthesis of these compounds involves straightforward chemistry starting from inexpensive materials, offering a practical approach to accessing novel morpholine-based building blocks for medicinal chemistry research (Walker, Eklov, & Bedore, 2012).

Chemical Synthesis

The first synthesis of morpholine derivatives such as 3-oxa-6-azabicyclo[3.1.1]heptane tosylate salt and similar compounds has been achieved through multi-step sequences that leverage straightforward and accessible chemistry. These syntheses are critical for generating novel scaffolds for further chemical exploration and for the development of new pharmacologically active compounds. Such synthetic methodologies not only facilitate the production of key intermediates for further derivatization but also contribute significantly to the expansion of accessible chemical space in drug development efforts (Wishka et al., 2011).

Novel Ligands and Radioligands Development

The exploration of azabicyclo[3.1.1]heptane derivatives extends into the development of α7 nicotinic ligands, where bridgehead-substituted azabicyclo[2.2.1]heptane and -[3.3.1]nonane derivatives have been synthesized. These efforts aim to address the need for selective and potent ligands for nicotinic acetylcholine receptors (nAChRs), which are of considerable interest due to their implication in various neurological disorders. The development of these compounds, characterized by nanomolar potency and significant selectivity, underscores the therapeutic potential of azabicyclo[3.1.1]heptane derivatives in designing drugs targeting the central nervous system (Slowinski et al., 2011).

特性

IUPAC Name |

6-(6-chloro-2-methylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c1-6-12-9(11)3-10(13-6)14-7-2-8(14)5-15-4-7/h3,7-8H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCSXKQWCGSESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2C3CC2COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

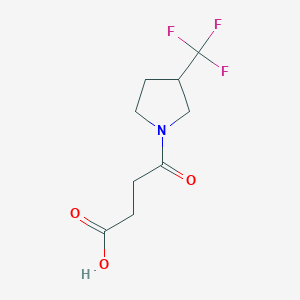

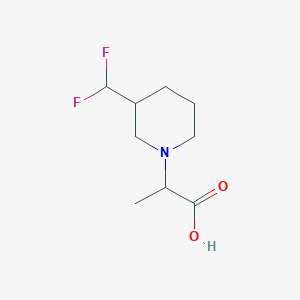

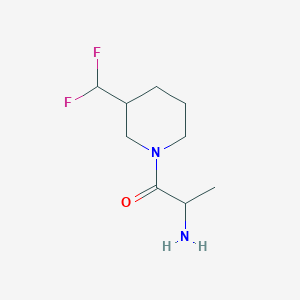

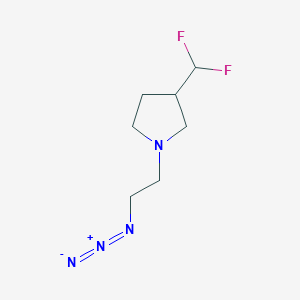

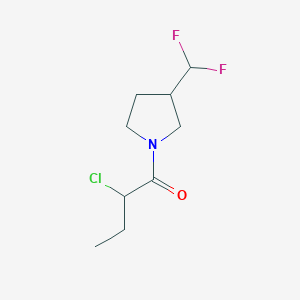

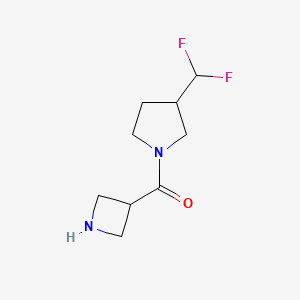

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid](/img/structure/B1476646.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)benzoic acid](/img/structure/B1476647.png)

![2-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1476655.png)

![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(piperidin-2-yl)methanone](/img/structure/B1476657.png)